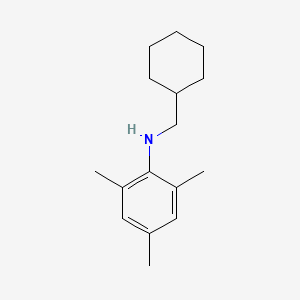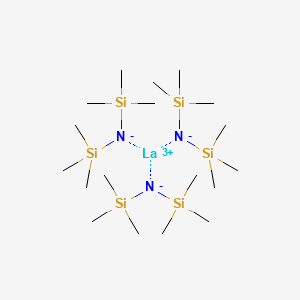
1,2-Dibromofluoroethylene
Overview
Description
1,2-Dibromofluoroethylene is a halogenated organic compound with the molecular formula C2HBr2F. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromofluoroethylene can be synthesized through the addition of bromine to fluoroethylene. The reaction typically involves the use of bromine (Br2) and fluoroethylene (C2H3F) under controlled conditions. The reaction proceeds as follows:
[ \text{C2H3F} + \text{Br2} \rightarrow \text{C2HBr2F} ]
The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at a temperature range of 0-25°C. The product is then purified through distillation to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of bromine to a stream of fluoroethylene gas. The reaction is conducted in a reactor equipped with cooling systems to maintain the desired temperature. The crude product is then subjected to fractional distillation to separate this compound from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromofluoroethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form fluoroacetylene (C2HF).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Solvents: Carbon tetrachloride (CCl4), dichloromethane (CH2Cl2)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products Formed
Substitution Products: Fluoroethylene derivatives with different substituents replacing the bromine atoms.
Addition Products: Compounds with additional carbon-halogen bonds.
Elimination Products: Fluoroacetylene (C2HF).
Scientific Research Applications
1,2-Dibromofluoroethylene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and chemical resistance.
Pharmaceutical Research: this compound is investigated for its potential use in the synthesis of pharmaceutical compounds with fluorine-containing functional groups.
Environmental Science: The compound is studied for its reactivity and potential impact on the environment, particularly in the context of halogenated organic pollutants.
Mechanism of Action
The mechanism of action of 1,2-dibromofluoroethylene involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Addition: The compound can react with electrophiles to form addition products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form fluoroacetylene.
Comparison with Similar Compounds
1,2-Dibromofluoroethylene can be compared with other similar compounds, such as:
1,2-Difluoroethylene (C2H2F2): This compound has two fluorine atoms instead of bromine and is used as a refrigerant and in the synthesis of fluoropolymers.
1,2-Dibromoethylene (C2H2Br2): This compound has two bromine atoms and is used as a fumigant and in organic synthesis.
1,2-Dibromotetrafluoroethane (C2Br2F4): This compound has four fluorine atoms and is used in fire suppression systems and as a refrigerant.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1,2-dibromo-1-fluoroethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F/c3-1-2(4)5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXQCIMTFGPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694198 | |
| Record name | 1,2-Dibromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-98-5 | |
| Record name | Ethene, 1,2-dibromo-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)


![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)






